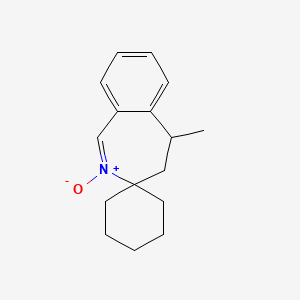

5-methyl-4,5-dihydro-3h-2-benzazepine-3-spirocyclohexane N-oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“5-methyl-4,5-dihydro-3h-2-benzazepine-3-spirocyclohexane N-oxide” is a chemical compound that has been mentioned in various scientific publications . It has been studied in the context of organic chemistry and has been involved in reactions with other compounds .

Synthesis Analysis

The synthesis of this compound has been discussed in several studies. For instance, it has been involved in the reaction of Allyl Phenylcarbamate . Other studies have reported its involvement in the regioselective [3+2]-cycloaddition of trimethyl vinylsilane and the regioselective addition of styrene .Chemical Reactions Analysis

This compound has been involved in various chemical reactions. For example, it has been used in the reaction with Allyl Phenylcarbamate . It has also been part of the regioselective [3+2]-cycloaddition of trimethyl vinylsilane and the regioselective addition of styrene .Wissenschaftliche Forschungsanwendungen

Chemical Transformations and Reactions

5-Methyl-4,5-dihydro-3H-2-benzazepine-3-spirocyclohexane N-oxide demonstrates a variety of chemical transformations and reactions. It can rearrange into 5-methyl-1-oxo-1,2,4,5-tetrahydro-3H-spiro[benzo-2-azepine-3,1′-cyclohexane] and subsequently be utilized in the synthesis of spiro-triazolo[3,4-a]- and -tetrazolo[5,1-a]benzo-2-azepinecyclohexanes (Varlamov et al., 2004). The compound undergoes various reactions including oxidation, reduction, and interaction with nucleophilic agents leading to the formation of N-hydroxy-1,2,3,4-tetrahydrobenz-2-azepines, benz-2-azepine-1-one, and its N-acetoxy derivative, as well as isoxazolidino- and oxadiazolidino[3,2-a]benz-2-azepines spirofused with a cyclohexane ring (Varlamov et al., 2004).

Stereochemistry and Cycloaddition

The stereochemistry of the [3+2] cycloaddition of acrylonitrile to this compound is intricate, with the formation of eight isomeric 1-cyano- and 2-cyano-7-methyl-1,2,4,6,7,11b-hexahydro-5H-spiro[isoxazolidino[3,2-a]benz-2-azepine-5,1'-cyclohexanes], showcasing a lack of regioselectivity or stereoselectivity (Varlamov et al., 2001).

Substitution Reactions and Synthesis

Substitution reactions of this compound with nucleophilic reagents lead to the formation of various substituted compounds. For instance, reaction with cyanide ion and isopropyl magnesium bromide yields corresponding cyano- and isopropyl-derivatives, while interaction with phenyl magnesium bromide, benzyl magnesium chloride, and nitromethane results in cyclic hydroxylamines (Varlamov et al., 2001).

The [3+2] cycloaddition of dimethyl acetylenedicarboxylate, methyl acrylate, and ethyl acrylate to the N-oxide also demonstrates diverse outcomes, forming geometrical isomers of spiro[isoxazolidino[3,2-a]benz-2-azepine-5,1'-cyclohexane] and stereoselectively leading to spiro[isoxazolino[3,2-a]benz-2-azepine-5,1'-cyclohexane] with specific proton arrangements (Varlamov et al., 2004).

Conversions and Synthesis of Derivatives

Various substituted derivatives of 4,5-dihydro-3H-spiro[benz-2-azepine-3,1'-cyclohexanes] can be synthesized and converted into different compounds. For example, oxidizing substituted 1,2,4,5-tetrahydro-3H-spiro[benz-2-azepine-3,1'-cyclohexanes] with potassium permanganate under phase-transfer catalysis conditions results in the formation of corresponding 4,5-dihydro derivatives. These derivatives can be further converted into various substituted and condensed tetrahydrospiro[benzo-2-azepinecyclohexanes] under specific conditions (Varlamov et al., 2001).

Eigenschaften

IUPAC Name |

5-methyl-2-oxidospiro[4,5-dihydro-2-benzazepin-2-ium-3,1'-cyclohexane] |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO/c1-13-11-16(9-5-2-6-10-16)17(18)12-14-7-3-4-8-15(13)14/h3-4,7-8,12-13H,2,5-6,9-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARBPNYCSPXVPRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(CCCCC2)[N+](=CC3=CC=CC=C13)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3,5-Dimethylisoxazol-4-yl)methyl]-4-(piperidin-3-ylcarbonyl)piperazine](/img/structure/B2984685.png)

![2-Mercapto-1-(2-methoxyethyl)-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one](/img/structure/B2984692.png)

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[2-(trifluoromethyl)benzyl]piperidine-4-carboxamide](/img/structure/B2984696.png)

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(quinolin-8-ylthio)ethanone](/img/structure/B2984699.png)

![N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetamide](/img/structure/B2984703.png)